molecular formula C16H21N3O3 B022616 Zolmitriptan N-Oxide CAS No. 251451-30-6

Zolmitriptan N-Oxide

Cat. No.: B022616
CAS No.: 251451-30-6
M. Wt: 303.36 g/mol
InChI Key: GZYCQRZFJIZOKU-ZDUSSCGKSA-N
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Description

N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Scientific Research Applications

N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide has a wide range of scientific research applications:

Preparation Methods

The synthesis of N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide involves multiple steps. One common synthetic route includes the reaction of indole derivatives with oxazolidinone intermediates under specific conditions. The reaction typically requires the use of catalysts and controlled temperature settings to ensure the desired product is obtained .

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide can be compared with other indole derivatives, such as:

The uniqueness of N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide involves several steps including protection of the amine group, alkylation, and oxidation.", "Starting Materials": [ "Indole-3-carboxaldehyde", "2-aminoethanol", "2-oxo-1,3-oxazolidine", "Methyl iodide", "Sodium hydride", "Dimethyl sulfate", "Hydrogen peroxide", "Acetic acid" ], "Reaction": [ "Protection of the amine group in 2-aminoethanol with 2-oxo-1,3-oxazolidine to form a protected amine", "Alkylation of indole-3-carboxaldehyde with the protected amine using methyl iodide and sodium hydride to form the corresponding N,N-dimethylated indole", "De-protection of the amine group using hydrochloric acid to form N,N-dimethyl-2-[5-(hydroxymethyl)-1H-indol-3-yl]ethanamine", "Methylation of the hydroxyl group using dimethyl sulfate and potassium carbonate to form N,N-dimethyl-2-[5-(2-methoxyethyl)-1H-indol-3-yl]ethanamine", "Oxidation of the secondary amine to the corresponding oxide using hydrogen peroxide and acetic acid to form N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide" ] }

CAS No.

251451-30-6

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

N,N-dimethyl-2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]ethanamine oxide

InChI

InChI=1S/C16H21N3O3/c1-19(2,21)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-22-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m0/s1

InChI Key

GZYCQRZFJIZOKU-ZDUSSCGKSA-N

Isomeric SMILES

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3)[O-]

SMILES

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3)[O-]

Canonical SMILES

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3)[O-]

Pictograms

Irritant

Synonyms

(4S)-4-[[3-[2-(Dimethyloxidoamino)ethyl]-1H-indol-5-yl]methyl-2-oxazolidinone; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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